molecular formula C8H12Cl2N4 B1320883 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 203519-89-5

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B1320883
M. Wt: 235.11 g/mol
InChI Key: XULCCSIJQBLRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a piperazine moiety attached to the pyrimidine ring, which is a common structural motif in pharmaceuticals due to its versatility and the ability to modulate biological activity. The chlorine substituent and the hydrochloride salt form suggest potential for increased reactivity and solubility, which can be advantageous in drug development.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of different functional groups onto the pyrimidine scaffold. For instance, the synthesis of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines involves a series of reactions starting from 6-chloro-2,4-diaminopyrimidines and includes the introduction of a piperazine group . Similarly, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5-position involves nucleophilic attack on 2,4,6-trichloropyrimidine by amines . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce a variety of substituents, including piperazine, to create compounds with desired properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their binding affinity and biological activity. X-ray diffraction and computational methods such as PCILO computation have been used to analyze the structures of these compounds . The presence of a piperazine ring and other substituents can significantly influence the conformation and electronic distribution of the molecule, which in turn affects its interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological properties. For example, the introduction of a piperazine moiety can lead to compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines and their evaluation in immunosuppressive activity assays demonstrate the potential for these compounds to be optimized for medicinal use .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves optimizing reaction conditions to achieve high purity and yield, which are critical for its potential therapeutic application . The design and synthesis of a new ionic liquid containing a piperazine ring also highlight the importance of understanding the physical properties of these compounds for their use as catalysts in chemical reactions . Furthermore, the development of piperazinyl-glutamate-pyrimidines as P2Y12 antagonists showcases the fine-tuning of physicochemical properties to achieve potent compounds with desirable pharmacokinetic profiles .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride . This compound, with the chemical formula C₁₁H₁₅ClN₄O₂, has a molecular weight of 270.72 g/mol . Here are six unique applications:

  • Peptide Derivatization in Proteomics:

    • Summary: 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride can be used as a derivatization reagent for carboxyl groups on peptides. It aids in modifying and analyzing peptides, particularly during mass spectrometry-based proteomics studies .
  • Synthesis of Pyrrolopyridine Derivatives:

    • Summary: The compound serves as a starting reagent for synthesizing 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine derivatives. These heterocyclic compounds have diverse applications in drug discovery and medicinal chemistry .
  • Agrochemical Research:

    • Summary: Researchers utilize 4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride as an important organic intermediate. It contributes to the synthesis of agrochemicals, which play a crucial role in crop protection and pest management .
  • Phosphopeptide Analysis:

    • Summary: The compound can be employed for carboxy group derivatization during the spectrophotometric analysis of phosphopeptides. Phosphopeptides are essential in understanding cellular signaling pathways and post-translational modifications .
  • Medicinal Chemistry:

    • Summary: Researchers explore the compound’s potential as a building block for novel drug candidates. Its unique structure may lead to bioactive molecules targeting specific diseases .
  • Dyestuff Synthesis:

    • Summary: The compound finds application in the synthesis of dyes and pigments. Researchers use it as a precursor to create colorful and functional organic molecules .

Safety And Hazards

The compound poses health risks if inhaled, ingested, or in contact with skin or eyes. Proper protective measures should be taken during handling .

properties

IUPAC Name

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULCCSIJQBLRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595671
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

CAS RN

203519-89-5
Record name 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl acetate saturated with gaseous HCl was added to a solution of 1-(tert-butoxycarbonyl)-4-(6-chloro-pyrimidin-4-yl)piperazine (16.80 g) in ethyl acetate (50 ml) and the resulting suspension stirred at ambient temperature for 3 hours. Solvent was evaporated to give (6-chloro-pyrimidin-4-yl)piperazine hydrochloride (13.25 g) as a cream solid.
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16.8 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 14.8 g of 4,6-dichloropyrimidine in 100 ml of acetonitrile is cooled to 0-5° C., a solution of 20 g of anhydrous piperazine in 200 ml of acetonitrile is added over 30 minutes and the mixture is left with stirring at 0-5° C. for 2 hours. It is concentrated under vacuum, the residue is taken up with 100 ml of 2N NaOH and extracted with ether, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The hydrochloride is formed, giving 15 g of the expected product.
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14.8 g
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100 mL
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20 g
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200 mL
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